![molecular formula C9H18ClNS2 B13783757 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride CAS No. 947534-15-8](/img/structure/B13783757.png)
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride is a chemical compound known for its unique spiro structure, which includes both sulfur and nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride typically involves the reaction of appropriate precursors under specific conditions. The synthetic routes often include the use of sulfur and nitrogen-containing reagents, followed by cyclization to form the spiro structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. .
Wissenschaftliche Forschungsanwendungen
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications .
Wirkmechanismus
The mechanism of action of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride can be compared with other spiro compounds such as:
1-oxa-9-azaspiro[5.5]undecane: This compound has an oxygen atom in place of one of the sulfur atoms, leading to different chemical properties and reactivity.
1,5-Dithia-9-azaspiro[5.6]dodecane: The non-hydrochloride form of the compound, which may have different solubility and stability characteristics. The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms within the spiro structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
947534-15-8 |
|---|---|
Molekularformel |
C9H18ClNS2 |
Molekulargewicht |
239.8 g/mol |
IUPAC-Name |
1,5-dithia-10-azaspiro[5.6]dodecane;hydrochloride |
InChI |
InChI=1S/C9H17NS2.ClH/c1-3-9(4-6-10-5-1)11-7-2-8-12-9;/h10H,1-8H2;1H |
InChI-Schlüssel |
UCSFBYJQMXLFHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCNC1)SCCCS2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
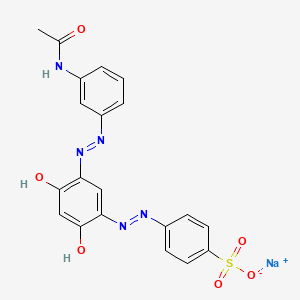

![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)
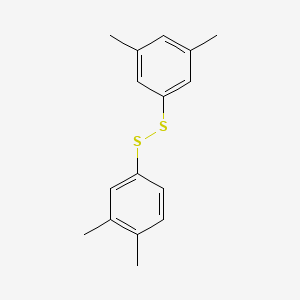
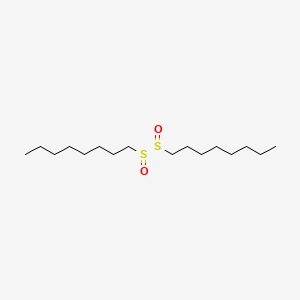

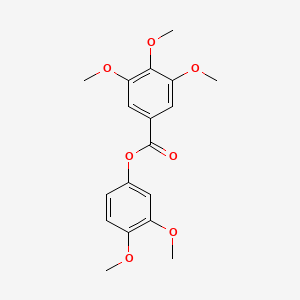

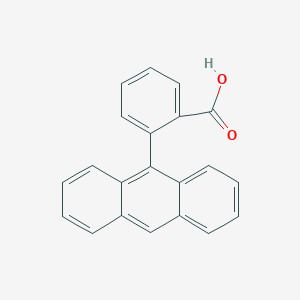
![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)

